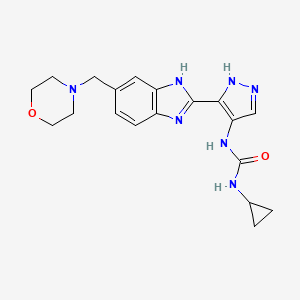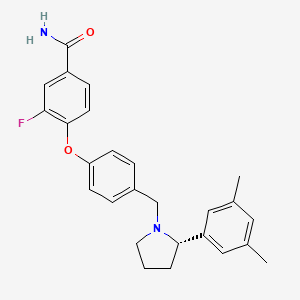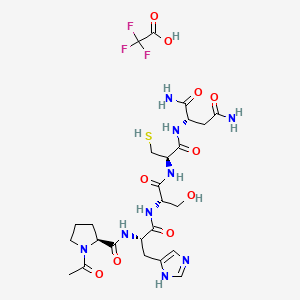
AZ66
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZ66 is a sigma receptor antagonist against methamphetamine-induced dopaminergic neurotoxicity and memory impairment.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Surface Assessment
The azo dye, basic blue 66 (BB66), has been used in photocatalyst activity indicator ink (paii) for assessing the activity of low activity photocatalytic surfaces. This application is beneficial in evaluating commercial photocatalytic tiles and self-cleaning glass contaminated with silicone. BB66 paii responds faster than previously reported methods, demonstrating more than six times the speed in some cases (Mills, O’Rourke, & Wells, 2014).
Pharmacokinetics and Potential Therapeutic Applications
AZ66, known as 3-[4-(4-cyclohexylpiperazine-1-yl)pentyl]-6-fluorobenzo[d]thiazole-2(3H)-one, is being studied as a potential therapeutic agent against methamphetamine abuse. Research has focused on developing sensitive ultra-performance liquid chromatography/tandem mass spectrometry methods to study the pharmacokinetics of this compound in rats, highlighting its potential in therapeutic contexts (Jamalapuram et al., 2013).
Database Management Systems Studies
The Arizona Database Laboratory (AZDBLab) has been established to assist database researchers in conducting large-scale empirical studies across multiple DBMSes, which could include studies related to compounds like this compound. This infrastructure enables extensive experimentations and analyses in the database field, potentially including those involving this compound (Suh, Snodgrass, & Zhang, 2014).
Evaluation Against Neurotoxicity and Memory Impairment
This compound has been evaluated for its protective effects against methamphetamine-induced dopaminergic neurotoxicity and memory impairment. This research underscores this compound's selectivity for σ receptors and its potential in neuroprotection and cognitive function preservation (Seminerio et al., 2013).
Decolorization of Azo Dyes in Water Treatment
Studies on the decolorization of azo dyes, including Acid Red 66 (AR66), indicate this compound's potential application in water treatment. Using the Fenton process, research has been conducted to optimize conditions for effective decolorization, highlighting this compound’s relevance in environmental applications (Tunç, Gürkan, & Duman, 2012).
Synthesis of Azide-Labeled Proteins
This compound has been utilized in the total chemical synthesis of site-selective azide-labeled proteins, such as [I66A]HIV-1 protease. This application is significant for biochemical, biophysical, and medical studies, offering a new avenue for protein tool development (Qi et al., 2015).
Pharmacological Characterization for Methamphetamine Interaction
This compound has been characterized pharmacologically as a sigma receptor ligand with potential to counteract the effects of methamphetamine. Its high affinity for sigma-1 and sigma-2 receptors and improved metabolic stability make it a promising candidate for treating methamphetamine-related complications (Seminerio, 2012).
Eigenschaften
Molekularformel |
C22H32FN3OS |
|---|---|
Molekulargewicht |
405.58 |
IUPAC-Name |
3-(4-(4-cyclohexylpiperazin-1-yl)pentyl)-6-fluorobenzo[d]thiazol-2(3H)-one |
InChI |
InChI=1S/C22H32FN3OS/c1-17(24-12-14-25(15-13-24)19-7-3-2-4-8-19)6-5-11-26-20-10-9-18(23)16-21(20)28-22(26)27/h9-10,16-17,19H,2-8,11-15H2,1H3 |
InChI-Schlüssel |
AXVCFARJNXIHLD-UHFFFAOYSA-N |
SMILES |
O=C1SC2=CC(F)=CC=C2N1CCCC(N3CCN(C4CCCCC4)CC3)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ-66; AZ 66; AZ66 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)


![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride](/img/structure/B605658.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid](/img/structure/B605659.png)


![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)

